methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative characterized by a 2-isopropoxy-2-oxoethoxy substituent at the 7-position of the coumarin core, a methyl ester group at the 3-position, and methyl groups at the 4- and 8-positions. Coumarins are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities. The structural complexity of this compound, particularly its ester-functionalized side chain and methyl substitutions, suggests unique physicochemical and biological properties compared to simpler coumarin derivatives .
Properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C19H22O7/c1-10(2)25-17(21)9-24-15-7-6-13-11(3)14(8-16(20)23-5)19(22)26-18(13)12(15)4/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
UZEUJXJWYKBWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with isopropyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Solvent extraction and purification techniques, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Ethoxy Chain
Compound A : Methyl {7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate ()
- Key Difference : The ethoxy chain contains a 3-methoxyphenyl group instead of isopropoxy.
- Bioactivity: The methoxy group on the phenyl ring may introduce π-π stacking interactions with biological targets, altering potency compared to the target compound .
Compound B : Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate ()
- Key Differences : Ethyl ester (vs. methyl ester) and substitution at the 4-position (vs. 7-position).
- Positional Isomerism: Substitution at the 4-position may reduce steric hindrance, affecting binding to enzymes or receptors .
Core Functional Group Modifications
Compound C : N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
- Key Difference : Acetamide group replaces the acetate ester.
- Impact :
Compound D : Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate ()
- Key Difference : Hydroxyl group at the 7-position instead of the ethoxy chain.
- Impact :
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s isopropoxy group balances lipophilicity and solubility, making it more versatile than phenyl-substituted analogs (Compound A) for topical applications .
- Bioactivity Trade-offs : While amide derivatives (Compound C) exhibit superior stability, their reduced lipophilicity may limit bioavailability in vivo .
- Insecticidal Potential: suggests that ester-containing coumarins like the target compound may disrupt insect cuticle integrity more effectively than polar hydroxylated analogs (Compound D) .
Biological Activity
Methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate, a synthetic derivative of chromenone, has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antitumor, antimicrobial, and antioxidative effects. This article reviews the biological activity of this compound based on recent research findings.
Structure
The compound can be represented by the following molecular formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 374.37 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, in vitro assays demonstrated that the compound inhibited the growth of various tumor cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: MTT Assay Results
In a study utilizing the MTT assay to evaluate cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC-3 (Prostate) | 20 |
| A549 (Lung) | 25 |
These results suggest that the compound has a dose-dependent inhibitory effect on cancer cell proliferation .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antibacterial action.
Antimicrobial Testing Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1000 |
| Escherichia coli | 500 |
These findings indicate that this compound could serve as a potential antimicrobial agent .
Antioxidative Properties
The antioxidative capacity of this compound has also been explored. In vitro assays measuring radical scavenging activity showed that it effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress and protects cellular components from damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
